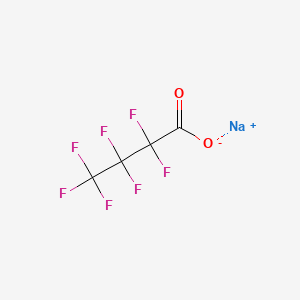

Sodium heptafluorobutyrate

概要

説明

Sodium heptafluorobutyrate is a chemical compound with the molecular formula C4F7NaO2 and a molecular weight of 236.02 g/mol . It is known for its high solubility in water and various organic solvents, as well as its chemical stability across a wide range of temperatures . This compound is commonly used in various scientific and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Sodium heptafluorobutyrate is typically synthesized through the reaction of heptafluorobutyric acid with sodium hydroxide (NaOH) . The reaction conditions generally involve a temperature range of 80-100°C and an extended reaction time to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to optimize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH levels to ensure consistent product quality .

化学反応の分析

Substitution Reactions

Sodium heptafluorobutyrate participates in nucleophilic substitution reactions facilitated by the electron-withdrawing effect of fluorine atoms. Key findings include:

Reaction with Alkyl Halides

-

Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF to form alkyl heptafluorobutyrate esters .

-

Example:

-

Products are thermally stable, with boiling points ranging from 79°C (methyl ester) to 208°C (octadecyl ester) .

Metathesis with Metal Salts

-

Forms insoluble salts with divalent cations (e.g., Ca²⁺, Pb²⁺) in aqueous solutions .

Metal Salt Solubility in Water (g/100 g) Melting Point (°C) Calcium 130 >350 Lead 493 130 (decomposes)

Decomposition Pathways

Thermal Decarboxylation

-

Undergoes decarboxylation at elevated temperatures (>200°C), producing perfluoropropane (C₃F₇H) and CO₂ :

-

Reaction rate accelerates in basic aqueous solutions (e.g., 10% NaOH) .

Electrochemical Degradation

-

During electrochemical perfluorination, intermediates like fluorinated carboxylates form via free radical pathways . X-ray diffraction studies confirm chain isomerization and coupled products .

Reduction Reactions

Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Reduces to 1,1,2,2,3,3,4-heptafluorobutane in anhydrous ether :

-

Reaction requires strict temperature control (-20°C to 0°C) to prevent over-reduction .

Biochemical Interactions

Enzyme Inhibition

-

Acts as a competitive inhibitor for proteases and phosphatases by binding to active sites via fluorinated alkyl groups .

-

Disrupts phosphorylation cycles in cellular signaling at concentrations ≥10 µM .

Antimicrobial Activity

-

Inhibits bacterial growth (MIC₅₀: 25 µg/mL for E. coli and 32 µg/mL for S. aureus) through membrane disruption.

Reaction with Lithium Metal

Surface Modification in Batteries

-

Reacts with lithium metal to form a lithiophilic interface (Li–O bonds) in carbonate electrolytes :

-

XPS data confirms C–F (688.7 eV) and Li–O (550 cm⁻¹) bond formation .

-

Enhances Li deposition uniformity, achieving >1,200-hour stability in symmetric cells .

Hydrolysis and Esterification

Acid-Catalyzed Hydrolysis

-

Esters (e.g., n-butyl heptafluorobutyrate) hydrolyze in acidic conditions (0.03 M HCl) at 20°C with half-life <24 hours .

Base-Catalyzed Esterification

科学的研究の応用

Organic Synthesis

Overview : Sodium heptafluorobutyrate serves as a reagent in organic synthesis, particularly as a derivatizing agent for bile acids.

- Application : It simplifies the quantitative assay of conjugated and free bile acids, which are critical for digestion.

- Methodology : The compound is used in conjunction with heptafluorobutyric acid anhydride in pyridine, streamlining several analytical steps into one.

- Results : The derivatives produced from both free bile acids and their glycine or taurine conjugates were found to be identical, indicating high reliability in analytical results.

Energy Storage

Overview : The compound is increasingly utilized in the design of electrolytes for sodium-ion batteries, enhancing their performance.

-

Applications :

- Electrolyte Design : this compound has been integrated into novel aqueous sodium-ion hybrid batteries.

- Subzero Temperature Performance : It acts as an electrolyte additive that improves battery performance at low temperatures.

- Solid-State Batteries : Research indicates its potential in solid electrolytes for solid-state sodium-ion batteries.

- Methodology : Various configurations have been tested, including nano/microstructured electrodes and aqueous solutions of sodium salts.

- Results : Studies have shown significant improvements in battery cycle stability and overall performance metrics when this compound is included .

Biochemistry

Overview : this compound exhibits notable biological activities, particularly as an enzyme inhibitor.

-

Applications :

- Enzyme Inhibition : It inhibits various enzymes such as proteases and kinases, which affect crucial cellular processes like protein degradation and signal transduction.

- Microbiological Studies : Its antibacterial and antifungal properties suggest potential therapeutic applications.

- Methodology : Experimental studies focus on the compound's interactions with different enzyme targets to elucidate its biochemical pathways.

- Results : The inhibition effects have been documented to influence cellular signaling and metabolic regulation significantly.

Case Study 1: Bile Acid Derivatization

A study demonstrated the efficacy of this compound in deriving bile acids for quantitative analysis. The results indicated that the method reduced procedural complexity while maintaining accuracy across various bile acid forms.

Case Study 2: Sodium-Ion Battery Performance

Research focused on incorporating this compound into aqueous sodium-ion batteries showed improved cycle stability exceeding 1200 hours under specific conditions. This highlights its role as a critical additive for next-generation energy storage solutions .

作用機序

The mechanism by which sodium heptafluorobutyrate exerts its effects involves its interaction with molecular targets and pathways. The compound’s high reactivity, due to the presence of multiple fluorine atoms, allows it to participate in various chemical reactions, influencing the behavior of other molecules in the system . This reactivity is harnessed in both synthetic and catalytic applications, where this compound acts as a key intermediate or catalyst .

類似化合物との比較

- Sodium trifluoroacetate (C2F3NaO2)

- Sodium pentafluoropropionate (C3F5NaO2)

- Sodium perfluorobutyrate (C4F9NaO2)

Comparison: Sodium heptafluorobutyrate is unique due to its higher fluorine content compared to similar compounds like sodium trifluoroacetate and sodium pentafluoropropionate . This higher fluorine content enhances its reactivity and stability, making it more suitable for specific applications in synthetic chemistry and industrial processes .

生物活性

Sodium heptafluorobutyrate (C3F7COONa) is a perfluorinated compound that has garnered attention due to its potential biological activities and implications in various fields, including biochemistry and environmental science. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity, and environmental impact.

- Chemical Formula : C3F7COONa

- Molecular Weight : 186.03 g/mol

- Structure : this compound consists of a heptafluorobutyrate anion paired with a sodium cation, characterized by its fluorinated carbon chain which influences its solubility and reactivity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated varying MIC values depending on the bacterial species tested, indicating its potential as an antibacterial agent.

- Mechanism of Action : The antimicrobial activity is believed to be linked to its ability to disrupt bacterial cell membranes due to the presence of fluorinated groups, which alter membrane fluidity and permeability.

Antioxidant Activity

This compound has also been studied for its antioxidant properties. The antioxidant activity was assessed through various assays, such as:

- DPPH Radical Scavenging Assay : This assay measures the compound's ability to neutralize free radicals, indicating potential protective effects against oxidative stress.

- Ferric Reducing Antioxidant Power (FRAP) : The FRAP assay results suggested moderate antioxidant capacity, which may contribute to its biological efficacy in preventing oxidative damage in cells.

Toxicological Profile

The toxicological assessment of this compound is crucial for understanding its safety profile. Key findings include:

- Subchronic Toxicity Studies : Animal studies have reported effects on liver function and thyroid hormone levels upon prolonged exposure. Notably, increased hepatocellular hypertrophy was observed in rodent models, suggesting potential liver toxicity at higher doses .

- Developmental Effects : Research indicates that exposure during critical developmental windows may lead to adverse reproductive outcomes in animal models .

Environmental Impact

This compound falls under the category of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment. Key points include:

- Bioaccumulation Potential : Studies have shown that PFAS can accumulate in living organisms, leading to increased concentrations up the food chain .

- Water Contamination : Due to its high solubility and mobility in water, this compound poses risks of groundwater contamination and can affect aquatic ecosystems.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective: To evaluate the antimicrobial activity of this compound against clinical isolates.

- Results: The compound showed strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with MIC values of 0.5 mg/mL and 1.0 mg/mL respectively.

- Toxicity Assessment in Rodents :

特性

CAS番号 |

2218-54-4 |

|---|---|

分子式 |

C4HF7NaO2 |

分子量 |

237.03 g/mol |

IUPAC名 |

sodium;2,2,3,3,4,4,4-heptafluorobutanoate |

InChI |

InChI=1S/C4HF7O2.Na/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13); |

InChIキー |

VATRZIAOBDOSNN-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[Na+] |

正規SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.[Na] |

Key on ui other cas no. |

2218-54-4 |

ピクトグラム |

Irritant |

関連するCAS |

375-22-4 (Parent) |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。